

# A Comparative Analysis of the Abuse Potential of Dasotraline and Amphetamine

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Compound of Interest		
Compound Name:	Dasotraline Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of dasotraline, a novel dopamine and norepinephrine reuptake inhibitor, and the widely-known central nervous system stimulant, amphetamine. The analysis is supported by preclinical and clinical experimental data to offer a comprehensive overview for research and drug development purposes.

# **Executive Summary**

Dasotraline exhibits a significantly lower abuse potential compared to amphetamine. This difference is primarily attributed to its unique pharmacokinetic and pharmacodynamic properties. Dasotraline's slow absorption, long half-life, and mechanism as a reuptake inhibitor contrast sharply with amphetamine's rapid onset of action and its dual mechanism of reuptake inhibition and dopamine release. Clinical studies in recreational stimulant users have demonstrated that dasotraline does not produce the "drug liking" effects characteristic of amphetamine and other stimulants with high abuse liability. Preclinical data further support these findings, indicating a slower and more sustained increase in synaptic dopamine with dasotraline compared to the rapid and pronounced spike induced by amphetamine.

#### **Mechanism of Action and Pharmacokinetics**

The fundamental differences in the abuse potential of dasotraline and amphetamine can be traced to their distinct mechanisms of action and resulting pharmacokinetic profiles.



Dasotraline is a dopamine and norepinephrine reuptake inhibitor (DNRI).[1] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. A key characteristic of dasotraline is its slow absorption (time to maximum concentration, Tmax, of 10-12 hours) and long elimination half-life (47-77 hours).[1][2] This pharmacokinetic profile leads to a gradual and sustained increase in dopamine and norepinephrine levels, avoiding the rapid and pronounced neurochemical fluctuations associated with abusable stimulants.[3][4]

Amphetamine, in contrast, not only blocks the reuptake of dopamine and norepinephrine but also acts as a releasing agent.[5][6] It is a substrate for DAT and NET, and upon entering the presynaptic neuron, it promotes the release of dopamine from synaptic vesicles into the cytoplasm and then out into the synaptic cleft through reverse transport by DAT.[7][8] This leads to a rapid and substantial increase in synaptic dopamine, which is strongly correlated with its reinforcing and euphoric effects.

## **Receptor Binding Affinity**

The affinity of a compound for its target transporters is a critical determinant of its potency. The following table summarizes the in vitro binding affinities of dasotraline and amphetamine for the human dopamine and norepinephrine transporters.

Compound	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)
Dasotraline	IC50: 3 nM	IC50: 4 nM
d-Amphetamine	Ki: ~600 nM	Ki: ~70-100 nM

Note: IC50 and Ki are both measures of binding affinity, with lower values indicating higher affinity. While not directly comparable, they provide an indication of the relative potencies of the compounds at their respective transporters.

### **Human Abuse Potential Studies**

Clinical studies designed to assess the abuse potential in human subjects are a cornerstone of evaluating a drug's liability for abuse. A key study compared dasotraline to methylphenidate, a



stimulant with an abuse potential similar to amphetamine, in recreational stimulant users.

### **Subjective Effects: "Drug Liking"**

A primary endpoint in human abuse potential studies is the subjective rating of "drug liking," typically measured on a visual analog scale (VAS).

Treatment	Peak "Drug Liking" (Emax) VAS Score (0- 100)
Placebo	~52
Dasotraline (8 mg)	~55
Dasotraline (16 mg)	~56
Dasotraline (36 mg)	~60
Methylphenidate (40 mg)	~75
Methylphenidate (80 mg)	~85
d-Amphetamine (20 mg)	Significantly higher than placebo
d-Amphetamine (40 mg)	Significantly higher than placebo

<sup>\*</sup>Statistically significant difference from placebo (p < 0.001) and all dasotraline doses (p < 0.01). Data for d-amphetamine is based on its known profile as a drug of abuse and findings from multiple studies, though not a direct head-to-head comparison in the same study as dasotraline. The dasotraline study demonstrated that methylphenidate produced robust "drug liking" scores, as would be expected from amphetamine.[2][9]

The results clearly indicate that dasotraline, at therapeutic and supratherapeutic doses, did not produce significant "drug liking" scores compared to placebo.[2] In contrast, both doses of methylphenidate produced substantial and statistically significant increases in "drug liking."[2]

# **Experimental Protocol: Human Abuse Potential Study**

The study evaluating dasotraline's abuse potential followed a rigorous, double-blind, placeboand active-controlled crossover design.

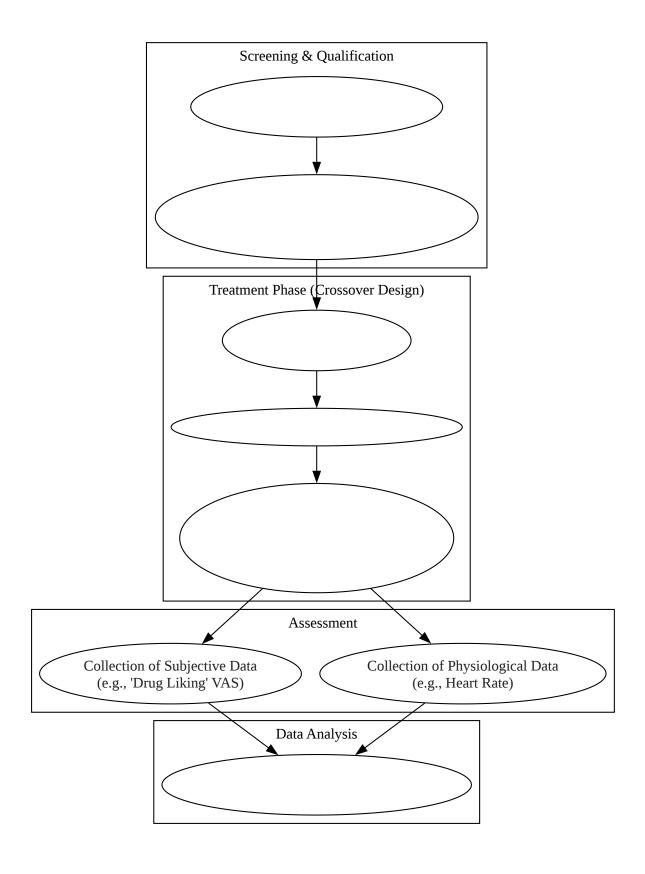






- Participants: Recreational stimulant users with a history of cocaine use who could distinguish
  the effects of 60 mg methylphenidate from placebo.
- Design: A six-period crossover study where each participant received single doses of dasotraline (8, 16, and 36 mg), methylphenidate (40 and 80 mg), and placebo in a randomized order.
- Primary Endpoint: The maximum effect (Emax) on the "Drug Liking" Visual Analog Scale (VAS), a 100-point scale where 50 represents neutrality.
- Secondary Endpoints: Other subjective measures such as "Overall Drug Liking," "Take Drug Again," and physiological measures.





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#### **Preclinical Abuse Potential Assessment**

Preclinical models in animals are essential for predicting the abuse liability of novel compounds. These studies typically involve self-administration and drug discrimination paradigms.

#### **Self-Administration Studies**

Self-administration studies assess the reinforcing effects of a drug, i.e., whether an animal will perform a task (e.g., press a lever) to receive the drug. A progressive ratio schedule, where the number of responses required for each subsequent infusion increases, is used to measure the motivation to take the drug, with the "breakpoint" (the last ratio completed) being the primary measure.

While direct comparative self-administration data for dasotraline and amphetamine is limited, the known properties of each compound allow for a strong inference of their relative reinforcing effects.

Compound	Reinforcing Effects (Breakpoint)
Dasotraline	Expected to have low reinforcing efficacy
d-Amphetamine	Consistently demonstrates high reinforcing efficacy, maintaining high breakpoints

Amphetamine is a standard positive control in these studies and reliably maintains high breakpoints. Given dasotraline's pharmacokinetic and pharmacodynamic profile, it is predicted to have significantly lower reinforcing efficacy than amphetamine.

# **Drug Discrimination Studies**

Drug discrimination studies evaluate the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug (the training drug) and to make a differential response to receive a reward.

A preclinical study showed that in a model of impulsive choice, dasotraline's effects were similar to methylphenidate. In drug discrimination studies, drugs with similar subjective effects

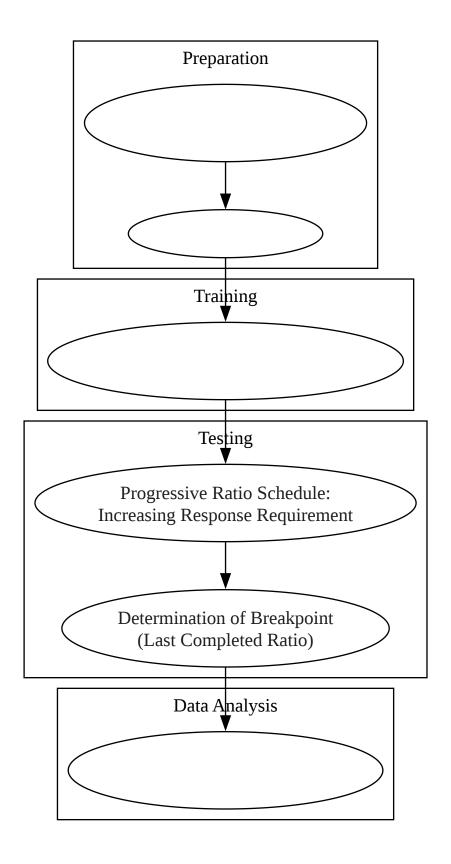


will substitute for one another. It is highly likely that amphetamine would fully substitute for other stimulants like cocaine or methylphenidate, and vice-versa. Given the clinical data showing a lack of stimulant-like subjective effects for dasotraline, it is unlikely that it would substitute for an amphetamine-trained cue.

# Experimental Protocol: Animal Self-Administration (Progressive Ratio)

- Subjects: Typically rats or non-human primates.
- Apparatus: Operant conditioning chambers equipped with levers and an intravenous catheter for drug delivery.
- Procedure:
  - Acquisition: Animals are trained to press a lever to receive an intravenous infusion of the drug.
  - Maintenance: Responding is stabilized on a simple fixed-ratio schedule (e.g., one lever press per infusion).
  - Progressive Ratio Testing: The response requirement is systematically increased after each infusion until the animal ceases to respond. The final ratio completed is the breakpoint.
- Data Analysis: Breakpoints are compared across different doses of the drug and between different drugs.





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# **Signaling Pathway**

The abuse potential of both dasotraline and amphetamine is linked to their effects on the dopaminergic system, particularly in the brain's reward pathways. However, the manner in which they modulate this system is fundamentally different.

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// Amphetamine action amphetamine [label="Amphetamine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amphetamine -> dat [label="Blocks Reuptake &\nPromotes Reverse Transport", arrowhead=tee]; amphetamine -> vesicles [label="Promotes\nDopamine Release"];

// Signaling flow vesicles -> dopamine [label="Normal Release"]; dopamine -> dat [label="Reuptake", style=dashed]; dopamine -> receptors [label="Binding"]; } DOT Caption: Simplified dopamine signaling pathway.

#### Conclusion

The available evidence from both clinical and preclinical studies strongly indicates that dasotraline has a significantly lower abuse potential than amphetamine. The slow pharmacokinetic profile of dasotraline, leading to a gradual and sustained increase in dopamine and norepinephrine, prevents the rapid euphoric effects that are characteristic of abusable stimulants like amphetamine. Human abuse potential studies confirm that dasotraline does not produce significant "drug liking." In contrast, amphetamine's rapid entry into the brain and its dual action as a reuptake inhibitor and dopamine releaser contribute to its high abuse liability. This comparative analysis suggests that dasotraline's unique pharmacological profile makes it a promising candidate for therapeutic applications with a reduced risk of abuse.

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